molecular formula C14H8BrClFN3O B2790310 3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1787963-72-7

3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B2790310
CAS RN: 1787963-72-7
M. Wt: 368.59
InChI Key: QBRUTITVMWWINW-UHFFFAOYSA-N
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Description

The compound is a pyrido[3,4-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrido[3,4-d]pyrimidin-4-one moiety, a bromo-fluoro substituted phenyl group, and a methyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the target they interact with. Some pyrido[3,4-d]pyrimidin-4-one derivatives have been found to exhibit inhibitory activity against certain enzymes .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. Generally, compounds with similar structures should be handled with care to avoid ingestion, inhalation, or skin contact .

properties

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]-6-chloropyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClFN3O/c15-11-3-9(17)2-1-8(11)6-20-7-19-12-5-18-13(16)4-10(12)14(20)21/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRUTITVMWWINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN2C=NC3=CN=C(C=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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